1-methyl-2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole
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Overview
Description
1-Methyl-2-[(5-{2-Methyl-5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-Imidazole is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(5-{2-Methyl-5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-Imidazole typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system. The final steps involve the sulfonylation and imidazole formation under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(5-{2-Methyl-5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-2-[(5-{2-Methyl-5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-Imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-Methyl-2-[(5-{2-Methyl-5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-Imidazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Cyclopenta[d]pyrimidine derivatives: These compounds also feature the cyclopenta[d]pyrimidine ring system and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H24N6O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methyl-4-[5-(1-methylimidazol-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C18H24N6O2S/c1-12-20-16-5-3-4-15(16)17(21-12)23-8-13-10-24(11-14(13)9-23)27(25,26)18-19-6-7-22(18)2/h6-7,13-14H,3-5,8-11H2,1-2H3 |
InChI Key |
TTWQRJPOXJDEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)C5=NC=CN5C |
Origin of Product |
United States |
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